Irenolone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Irenolone can be synthesized through various synthetic routes. One common method involves the use of boron tribromide in dichloromethane as a reagent. The reaction typically takes about 0.25 hours to complete . Another method involves the synthesis of this compound from 4’-O-Methylthis compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and extraction from plant sources. the synthetic methods mentioned above can be scaled up for industrial purposes if needed.

化学反応の分析

Types of Reactions: Irenolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and phenyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .

科学的研究の応用

Biochemical Properties and Mechanisms of Action

Irenolone belongs to a class of compounds known as phenylphenalenones, which are secondary metabolites produced by plants in response to stress or pathogen attack. These compounds are crucial for the plant's defense system, exhibiting antimicrobial properties that contribute to resistance against various pathogens.

- Mechanism of Action : Research indicates that this compound and related phenylphenalenones inhibit nematode motility and exhibit nematocidal effects. For instance, an in vitro bioassay demonstrated that this compound significantly reduces the motility of Radopholus similis, a root-knot nematode, suggesting its potential as a natural pesticide .

Agricultural Applications

The ability of this compound to enhance resistance in banana cultivars against pathogens presents valuable applications in agriculture:

- Disease Resistance : Studies have shown that the accumulation of this compound in banana tissues correlates with increased resistance to infections by nematodes and fungi. This suggests that breeding programs could focus on enhancing the production of this compound in susceptible banana varieties .

- Natural Pesticide Development : Given its nematocidal properties, this compound could be developed into a biopesticide, offering an environmentally friendly alternative to synthetic chemicals in crop protection strategies .

Case Studies

Several case studies illustrate the effectiveness of this compound in enhancing plant defense mechanisms:

- Study on Banana Cultivars : A comparative study between resistant and susceptible banana cultivars revealed that resistant varieties produced higher concentrations of this compound when exposed to R. similis. The results indicated that this compound plays a critical role in mediating resistance mechanisms in these plants .

- Metabolic Pathway Investigations : Research into the biosynthetic pathways of phenylphenalenones has identified key enzymes involved in the production of this compound. Understanding these pathways can aid in genetic engineering efforts aimed at increasing phytoalexin levels in crops .

Future Directions and Research Opportunities

The potential applications of this compound extend beyond agriculture into biotechnology and environmental science:

- Genetic Engineering : Future research could explore genetic modifications to enhance the biosynthesis of this compound in crops, thereby improving their resilience against pests and diseases.

- Phytochemical Studies : Further investigations into the phytochemical properties of this compound could uncover additional applications, such as its use as an antioxidant or anti-inflammatory agent in food products or pharmaceuticals.

Summary Table of Key Findings

作用機序

Irenolone is similar to other phenalenone-type phytoalexins, such as emenolone. Both compounds share a phenalenone core structure but differ in their substituents and specific biological activities . Compared to other phytoalexins, this compound is unique due to its specific response to certain inducers like kanamycin and its distinct biogenetic pathway .

類似化合物との比較

- Emenolone

- Phenalenone

- Caffeic acid

- 5-Hydroxytryptamine

These compounds share structural similarities with Irenolone but differ in their specific chemical and biological properties .

生物活性

Irenolone is a phytoalexin, a type of natural product that plays a significant role in the defense mechanisms of plants, particularly against pathogens. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H12O3

- Appearance : Red powder

- Source : Found primarily in bananas and French plantains.

This compound belongs to the phenylphenalenone class of compounds, which are known for their role in plant defense. It is synthesized through complex biochemical pathways activated in response to pathogen attacks, indicating its significance in plant immunity .

This compound's biological activity is primarily associated with its role as a phytoalexin. The mechanisms include:

- Defense Response : It enhances the plant's resistance to various pathogens by accumulating in tissues upon pathogen attack. This accumulation is closely linked to the biosynthesis of flavonoids, derived from the phenylpropanoid pathway .

- Biochemical Pathways : this compound production is initiated by pathogen-induced signals that stimulate specific metabolic pathways, leading to increased synthesis of phytoalexins .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties, making it effective against various pathogens. Its production increases in response to fungal infections, contributing to the plant's defense .

- Antioxidant Properties : As a phytoalexin, this compound may also possess antioxidant capabilities, helping to mitigate oxidative stress within plant tissues during pathogen attacks .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

Case studies have further illustrated the significance of this compound:

- Pathogen Resistance : A study on two banana cultivars demonstrated that higher concentrations of phenylphenalenones, including this compound, were associated with increased resistance to black Sigatoka disease caused by Mycosphaerella fijiensis.

- Economic Impact : Research analyzing medical costs related to severe hypoglycemic events in diabetes patients indirectly highlights the importance of understanding compounds like this compound for their potential health benefits and cost-effectiveness in agricultural practices.

特性

IUPAC Name |

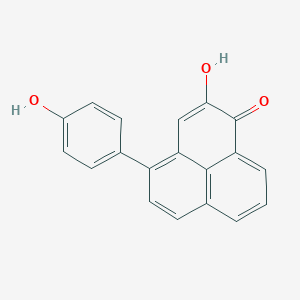

2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKPTIDKHEGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

149184-19-0 | |

| Record name | Irenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 °C | |

| Record name | Irenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。